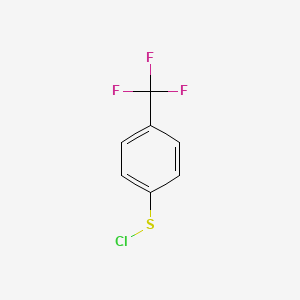
1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chlorosulfanyl group and a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzene derivatives, which can be achieved using trifluoromethyl iodide and a radical initiator such as mercury . The chlorosulfanyl group can be introduced through nucleophilic substitution reactions using appropriate chlorosulfanyl reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.
Substitution: Nucleophilic aromatic substitution reactions can replace the chlorosulfanyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological molecules. The chlorosulfanyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(Chlorosulfanyl)-4-(fluoromethyl)benzene
- 1-(Chlorosulfanyl)-4-(methyl)benzene
- 1-(Chlorosulfanyl)-4-(trifluoromethyl)phenol
Comparison: 1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene is unique due to the presence of both the trifluoromethyl and chlorosulfanyl groups. The trifluoromethyl group imparts high metabolic stability and lipophilicity, making it distinct from compounds with only fluoromethyl or methyl groups .
Eigenschaften
CAS-Nummer |
71947-62-1 |
|---|---|
Molekularformel |
C7H4ClF3S |
Molekulargewicht |
212.62 g/mol |
IUPAC-Name |
[4-(trifluoromethyl)phenyl] thiohypochlorite |
InChI |
InChI=1S/C7H4ClF3S/c8-12-6-3-1-5(2-4-6)7(9,10)11/h1-4H |
InChI-Schlüssel |
IHADUKZUSBCEAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)SCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















